Lipophilicity (LogP) Comparison: Isopropylthio vs. n-Propylthio Analog Demonstrates 0.21 Log-Unit Lower Partition Coefficient
The target compound, 1-(2,4-dimethylphenyl)-2-(isopropylthio)ethan-1-one, exhibits a computed LogP of 3.737, which is 0.21 log units lower than that of its closest n-propylthio homolog (LogP 3.947) . This difference corresponds to approximately 1.6-fold lower octanol-water partitioning for the isopropylthio variant, indicating measurably reduced lipophilicity attributable to the branched versus linear thioether side-chain.
Δ = −0.21 (≈1.6× lower partition)
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 3.737 (computed) |
| Comparator Or Baseline | 1-(2,4-Dimethylphenyl)-2-(propylthio)ethan-1-one: LogP 3.947 (computed) |
| Quantified Difference | ΔLogP = -0.21 (target 5.4% lower logP; ~1.6-fold lower absolute partitioning) |
| Conditions | Computed LogP values reported by the same vendor (Fluorochem), ensuring consistent calculation methodology |
Why This Matters
A 0.21 LogP reduction alters predicted membrane permeability, aqueous solubility, and chromatographic retention time, making the isopropylthio compound the preferred choice when lower lipophilicity is desired in medicinal chemistry SAR exploration or when aqueous-compatible reaction conditions are required.
